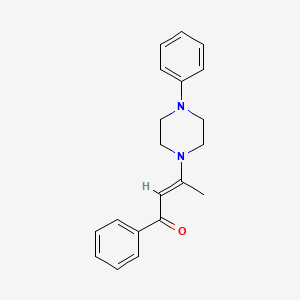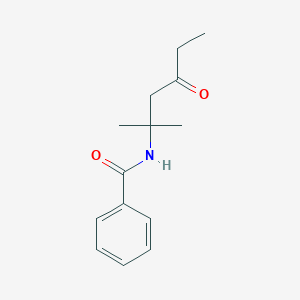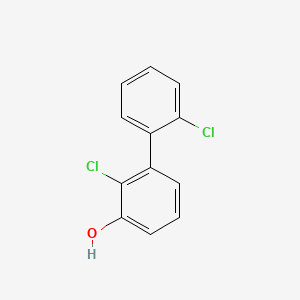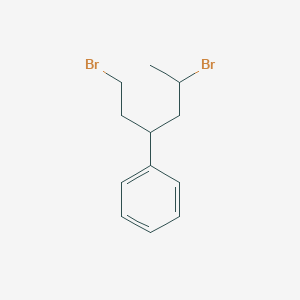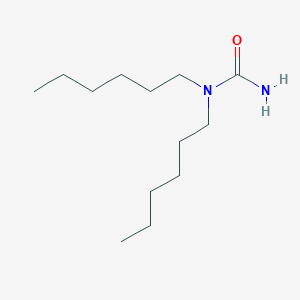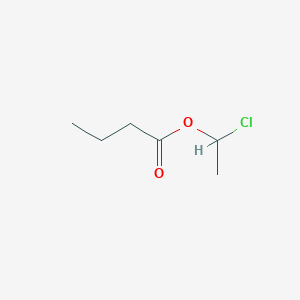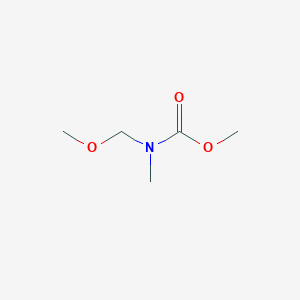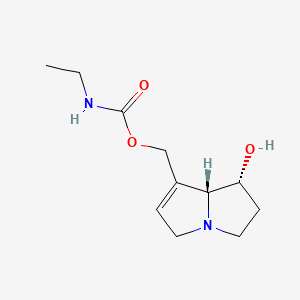
Retronecine 9-(N-ethylcarbamate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Retronecine 9-(N-ethylcarbamate) is a derivative of retronecine, a pyrrolizidine alkaloid found in various plants, particularly in the genera Senecio and Crotalaria, and the family Boraginaceae . Pyrrolizidine alkaloids are known for their toxic properties and are often studied for their effects on human and animal health.
準備方法
Retronecine 9-(N-ethylcarbamate) can be synthesized through a series of chemical reactions starting from retronecine. One common method involves the reaction of retronecine with ethyl chloroformate in the presence of a base, such as triethylamine, to form the N-ethylcarbamate derivative . The reaction typically takes place under mild conditions and yields the desired product in good purity.
化学反応の分析
Retronecine 9-(N-ethylcarbamate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like manganese dioxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using hydrogenation techniques to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents like hydrogen gas, and nucleophiles for substitution reactions. Major products formed from these reactions include N-oxide derivatives, reduced forms, and substituted derivatives.
科学的研究の応用
Retronecine 9-(N-ethylcarbamate) has several scientific research applications:
作用機序
The mechanism of action of retronecine 9-(N-ethylcarbamate) involves its metabolism in the liver, where it is converted to reactive intermediates that can bind to cellular macromolecules, leading to cellular damage and toxicity . The molecular targets include DNA, proteins, and lipids, and the pathways involved are primarily related to oxidative stress and cellular apoptosis.
類似化合物との比較
Retronecine 9-(N-ethylcarbamate) is similar to other pyrrolizidine alkaloids, such as heliotridine and monocrotaline . it is unique in its specific N-ethylcarbamate modification, which alters its chemical reactivity and biological activity. Similar compounds include:
Heliotridine: An enantiomer of retronecine with similar toxicological properties.
Monocrotaline: A pyrrolizidine alkaloid with a different ester group, known for its hepatotoxic effects.
Retronecine 9-(N-ethylcarbamate) stands out due to its specific structural modification, which provides unique insights into the reactivity and toxicity of pyrrolizidine alkaloids.
特性
CAS番号 |
78472-04-5 |
|---|---|
分子式 |
C11H18N2O3 |
分子量 |
226.27 g/mol |
IUPAC名 |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl N-ethylcarbamate |
InChI |
InChI=1S/C11H18N2O3/c1-2-12-11(15)16-7-8-3-5-13-6-4-9(14)10(8)13/h3,9-10,14H,2,4-7H2,1H3,(H,12,15)/t9-,10-/m1/s1 |
InChIキー |
YQDTUYLCYVRLPO-NXEZZACHSA-N |
異性体SMILES |
CCNC(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O |
正規SMILES |
CCNC(=O)OCC1=CCN2C1C(CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


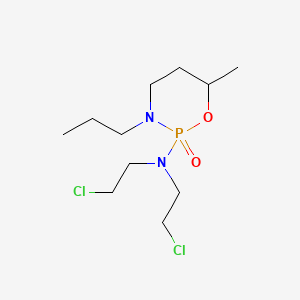
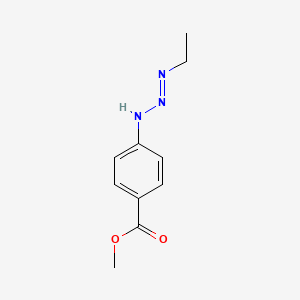
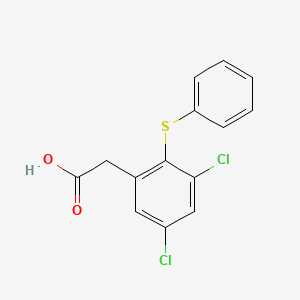

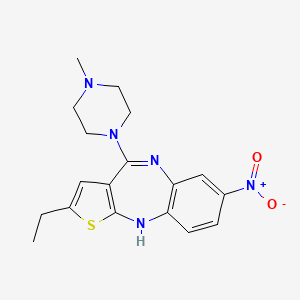
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
